1,8-Dihydroxy-3,4,7-trimethoxyxanthone
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14O7 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
1,8-dihydroxy-2,5,6-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O7/c1-20-9-5-4-8-12(13(9)18)14(19)11-7(17)6-10(21-2)15(22-3)16(11)23-8/h4-6,17-18H,1-3H3 |
InChI Key |
ZNARIKIJOHPGTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3OC)OC)O)O |
Synonyms |
1,8-dihydroxy-3,4,7-trimethoxyxanthone daviditin A |
Origin of Product |
United States |
Occurrence, Isolation, and Natural Distribution Research
Identification of Natural Sources and Phytochemical Origins
Xanthones are known to be significant chemical markers in several plant families, including Clusiaceae, Gentianaceae, Hypericaceae, and Polygalaceae. nih.govnih.govmdpi.com While many xanthone (B1684191) structures have been elucidated from these families, the occurrence of 1,8-Dihydroxy-3,4,7-trimethoxyxanthone appears to be less common.
The genera listed are well-documented producers of a wide array of xanthones. However, extensive phytochemical investigations into numerous species within these genera have not commonly reported the isolation of this compound. Instead, these studies have revealed a wealth of other structurally related xanthones.
Garcinia : This genus, particularly the pericarp of Garcinia mangostana (mangosteen), is a prolific source of prenylated and oxygenated xanthones like α-mangostin and γ-mangostin. mdpi.com
Hypericum : Species such as Hypericum perforatum are known to produce various xanthones, often in response to fungal infection.
Swertia : Commonly known as 'Chirata', this genus is rich in xanthones and their glycosides, which are considered its major bioactive components. nih.gov Species like Swertia chirayita and Swertia punicea have yielded numerous xanthone derivatives, but not the specific target compound of this article. mdpi.comresearchgate.netmdpi.com
Centaurium : The aerial parts of Centaurium erythraea have been a source for various methoxylated xanthones.
Polygala : The isolation of this compound has been reported from the roots of Polygala nyikensis , a perennial herb found in the grasslands of Malawi, Tanzania, and Zambia. fao.orgwikipedia.org A phytochemical study of its dichloromethane root extract identified four simple xanthones, two of which were new compounds, including the subject of this article. fao.org The genus Polygala is a known source of diverse xanthones, saponins, and other secondary metabolites. nih.govnih.govnih.govnih.gov
The following table summarizes representative xanthones found in the specified genera, providing context for the chemical diversity within these plants.
| Genus | Species Example | Representative Xanthones Isolated |
|---|---|---|
| Garcinia | G. mangostana | α-Mangostin, γ-Mangostin, Gartanin |
| Swertia | S. chirayita | Swerchirin, Bellidifolin, Mangiferin |
| Centaurium | C. erythraea | 1-Hydroxy-3,5,6,7-tetramethoxyxanthone |
| Polygala | P. nyikensis | This compound, 1,7-Dihydroxy-4-methoxyxanthone |
Xanthones are not exclusive to higher plants; they are also produced by various fungi and lichens. nih.govresearchgate.net These microorganisms represent a significant source of unique and structurally diverse secondary metabolites. However, a review of the existing scientific literature does not indicate that this compound has been isolated from any fungal or lichen species to date. Research has focused on other derivatives, such as those found in genera like Aspergillus and Penicillium.
Advanced Methodologies for Isolation and Purification
The isolation of a pure chemical compound from a crude natural extract is a critical and often challenging step in phytochemistry. For xanthones, which often occur as complex mixtures of structurally similar analogues, advanced separation techniques are indispensable.
Modern chromatography is the cornerstone of natural product isolation. A combination of different methods is typically used to achieve high purity.
Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of crude extracts. Silica (B1680970) gel and Sephadex LH-20 are common stationary phases used to separate xanthones based on polarity and size. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique essential for the final purification and quantification of xanthones. Reversed-phase columns (e.g., C18) are frequently employed, using mobile phases typically consisting of methanol (B129727), acetonitrile (B52724), and water, often with acid modifiers like formic acid to improve peak shape. nih.govresearchgate.netnih.gov
High-Speed Counter-Current Chromatography (HSCCC): As a form of liquid-liquid partition chromatography, HSCCC eliminates the use of solid adsorbents, which can cause irreversible adsorption and decomposition of samples. mdpi.comglobalresearchonline.net It is particularly effective for separating closely related compounds, such as xanthone isomers, that are difficult to resolve by HPLC. researchgate.net The technique involves partitioning compounds between two immiscible liquid phases based on their differential solubilities. HSCCC has been successfully applied to the preparative isolation of xanthones from Garcinia and Gentianella species. researchgate.netnih.govnih.gov
High-Performance Centrifugal Partition Chromatography (HPCPC): This is a modern and efficient form of counter-current chromatography. It has been utilized for the one-step, large-scale purification of major xanthones like α- and γ-mangostin from mangosteen pericarp with high purity and yield. nih.govtechnosaurus.co.jp
The table below outlines the application of these chromatographic techniques in xanthone separation.
| Technique | Principle | Application in Xanthone Isolation |
|---|---|---|
| Column Chromatography (CC) | Separation based on polarity using a solid stationary phase. | Initial fractionation of crude plant extracts. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Final purification, quantification, and purity analysis. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid separation without a solid support matrix. | Preparative isolation of polar compounds and separation of closely related isomers. researchgate.netnih.gov |
| High-Performance Centrifugal Partition Chromatography (HPCPC) | Advanced form of HSCCC with higher efficiency. | Rapid, one-step preparative separation of major xanthones from crude extracts. nih.gov |
Solvent Selection: The choice of solvent is critical. For xanthones, solvents like ethanol, methanol, and acetone, often in aqueous mixtures, are effective. nih.gov
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov Optimization of parameters such as irradiation time, solvent-to-solid ratio, and ethanol concentration has been shown to significantly enhance the yield of xanthones from mangosteen pericarp. nih.govresearchgate.net
Ultrasonic-Assisted Extraction (UAE): This method employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. It is considered an efficient and green technology. The optimization of UAE for extracting active components from Polygala species has been successfully demonstrated. nih.gov
Subcritical Fluid Extraction: This technique uses solvents (like ethanol or water) at temperatures and pressures below their critical point. Subcritical ethanol extraction has proven to be a highly efficient method for obtaining xanthones from mangosteen, yielding significantly more than traditional methods like maceration or Soxhlet extraction. ijcea.org
Optimization studies often employ statistical methods like Response Surface Methodology (RSM) to identify the ideal combination of extraction parameters (e.g., temperature, time, solvent concentration, and liquid-to-solid ratio) to achieve the maximum yield of the desired compounds. researchgate.netnih.govmdpi.com
Biosynthetic Pathways and Precursor Studies
Elucidation of Xanthone (B1684191) Core Biosynthesis
The biosynthesis of the foundational xanthone structure in higher plants is a multistep process that merges two primary metabolic routes: the shikimate pathway and the acetate (B1210297) (or polyketide) pathway. mdpi.comresearchgate.net The shikimate pathway provides the precursors for the B-ring of the xanthone skeleton, while the A-ring is derived from acetate. nih.govresearchgate.net These pathways can be dependent or independent of L-phenylalanine. frontiersin.orgmdpi.com
In the L-phenylalanine-dependent pathway, common in the Hypericaceae family, the amino acid is converted through several steps to produce benzoyl-CoA. researchgate.netnih.gov In the L-phenylalanine-independent pathway, seen in the Gentianaceae family, an intermediate from the shikimate pathway is used to form 3-hydroxybenzoic acid, which is then activated to 3-hydroxybenzoyl-CoA. frontiersin.orgresearchgate.net
Regardless of the initial route, a key step is the condensation of the benzoyl-CoA derivative with three molecules of malonyl-CoA. nih.gov This reaction is catalyzed by the enzyme benzophenone (B1666685) synthase (BPS), a type III polyketide synthase, which yields the intermediate 2,4,6-trihydroxybenzophenone (B1214741) (2,4,6-THB). mdpi.comnih.gov This intermediate is then hydroxylated by a cytochrome P450 (CYP) monooxygenase, specifically a benzophenone 3'-hydroxylase (B3'H), to form 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgnih.gov
This central benzophenone intermediate undergoes a crucial regioselective, intramolecular oxidative coupling reaction to form the tricyclic xanthone core. nih.govfrontiersin.org This cyclization is catalyzed by specific cytochrome P450 enzymes, sometimes referred to as trihydroxyxanthone synthases. researchgate.net Depending on the enzyme and how the cyclization occurs (either ortho or para to the 3'-hydroxyl group), one of two primary xanthone precursors is formed: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). frontiersin.orgresearchgate.net These two compounds are the foundational skeletons for the vast majority of xanthone derivatives found in nature. nih.govfrontiersin.org
Enzymatic Transformations and Methylation Processes in Xanthone Formation
Once the core xanthone scaffolds, 1,3,5-THX and 1,3,7-THX, are formed, they undergo a series of enzymatic transformations that create the vast structural diversity observed in this class of compounds. nih.gov These modifications are primarily catalyzed by hydroxylases and methyltransferases.
Hydroxylation is a key transformation, often carried out by cytochrome P450-dependent monooxygenases. mdpi.comacs.org For example, the enzyme xanthone-6-hydroxylase (X6H) can introduce a hydroxyl group onto the 1,3,5-THX core to produce 1,3,5,6-tetrahydroxyxanthone. mdpi.com Similarly, 1,3,7-THX can be hydroxylated to form 1,3,6,7-tetrahydroxyxanthone, a key precursor for many complex xanthones, including the mangostins. nih.govacs.org
Methylation is another critical enzymatic process, responsible for the formation of methoxy (B1213986) groups, such as those in 1,8-dihydroxy-3,4,7-trimethoxyxanthone. This reaction is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the xanthone ring. nih.govnih.gov The specificity of different OMTs for certain positions on the xanthone nucleus contributes significantly to the final structure of the molecule. nih.gov While specific OMTs for xanthone biosynthesis are still being fully characterized, their role is evident in the production of compounds like α-mangostin, which involves methylation at the C-7 hydroxyl group. nih.gov The presence of three methoxy groups in this compound implies the action of one or more highly specific OMTs.
Other enzymatic modifications, such as prenylation (the addition of isoprene (B109036) units) and glycosylation (the addition of sugar moieties), further expand the diversity of xanthone derivatives. nih.govmdpi.com
| Enzyme/Enzyme Class | Abbreviation | Function in Xanthone Biosynthesis | Example Reaction | Reference |
|---|---|---|---|---|
| Benzophenone Synthase | BPS | Catalyzes the condensation of benzoyl-CoA and malonyl-CoA to form a benzophenone intermediate. | Benzoyl-CoA + 3x Malonyl-CoA → 2,4,6-Trihydroxybenzophenone | mdpi.comnih.gov |
| Cytochrome P450 Monooxygenases | CYPs | Catalyze key hydroxylation and oxidative cyclization steps. | 2,4,6-THB → 2,3′,4,6-Tetrahydroxybenzophenone (via B3'H activity) | frontiersin.orgresearchgate.net |
| Trihydroxyxanthone Synthase (a CYP) | - | Catalyzes the intramolecular cyclization of the benzophenone intermediate to the xanthone core. | 2,3′,4,6-Tetrahydroxybenzophenone → 1,3,7-THX or 1,3,5-THX | researchgate.net |
| Xanthone-6-hydroxylase | X6H | Adds a hydroxyl group at the C-6 position of a xanthone core. | 1,3,5-THX → 1,3,5,6-Tetrahydroxyxanthone | mdpi.com |
| O-Methyltransferase | OMT | Adds a methyl group to a hydroxyl substituent on the xanthone ring. | 1,3,6,7-Tetrahydroxyxanthone → α-Mangostin (involves methylation) | nih.govnih.gov |
Formation of Polyoxygenated and Polymethoxylated Xanthone Derivatives
The generation of highly substituted xanthones, such as this compound, is the result of sequential and often position-specific enzymatic modifications of simpler precursors. nih.govmdpi.com The term "polyoxygenated" refers to xanthones bearing multiple hydroxyl, methoxy, or other oxygen-containing functional groups. The formation of these derivatives begins with the core trihydroxyxanthone (THX) structures.
Starting from precursors like 1,3,7-THX or 1,3,5-THX, a series of hydroxylation and methylation reactions build up the final substitution pattern. For instance, 1,3,5-THX can be hydroxylated at the C-8 position to yield 1,3,5,8-tetrahydroxyxanthone. mdpi.com This tetra-hydroxylated intermediate could then undergo multiple, specific methylation steps to produce a polymethoxylated derivative.
The biosynthesis of this compound would logically proceed from a polyhydroxylated precursor. A plausible route could start with 1,3,7-trihydroxyxanthone, followed by hydroxylations at positions 6 and 8 to form a pentahydroxyxanthone (1,3,6,7,8-pentahydroxyxanthone). Subsequent, highly specific methylation reactions at positions 3, 4, and 7, catalyzed by distinct O-methyltransferases, would yield the final product while leaving the hydroxyl groups at C-1 and C-8 intact. The C-1 and C-8 hydroxyls are often left unmethylated due to their involvement in intramolecular hydrogen bonding with the adjacent carbonyl group, which can affect enzyme accessibility.
| Precursor Compound | Key Modifying Enzymes | Example Derivative Product | Reference |
|---|---|---|---|
| 1,3,5-Trihydroxyxanthone | Xanthone-6-hydroxylase (X6H) | 1,3,5,6-Tetrahydroxyxanthone | mdpi.com |
| 1,3,7-Trihydroxyxanthone | Xanthone-6-hydroxylase (X6H) | 1,3,6,7-Tetrahydroxyxanthone | nih.govacs.org |
| 1,3,6,7-Tetrahydroxyxanthone | Prenyltransferases, O-Methyltransferase | α-Mangostin | nih.gov |
| 1,3,5-Trihydroxyxanthone | Hydroxylase | 1,3,5,8-Tetrahydroxyxanthone | mdpi.com |
| Hypothetical: 1,3,4,7,8-Pentahydroxyxanthone | O-Methyltransferases (OMTs) | This compound | (Hypothesized) |
Hypothesized Biosynthetic Routes for Dimeric and Complex Xanthones
Beyond the monomeric structures, nature also produces more complex xanthones, including dimers (bisanthraquinones and related xanthones) and other polycyclic structures. researchgate.netnih.gov These compounds are particularly common in fungi but are also found in plants. rsc.orgmdpi.com The biosynthesis of these complex molecules is thought to occur through the coupling of simpler monomeric units. rsc.org
The dimerization process often involves an oxidative coupling reaction, where two monomeric xanthone molecules are joined via a new C-C or C-O-C bond. mdpi.com These reactions are frequently hypothesized to be catalyzed by enzymes such as cytochrome P450 oxygenases or laccases, which can generate radical intermediates on the xanthone monomers that then combine. researchgate.net For example, the proposed biosynthetic pathway for cratoxyxanthone involves the coupling of two radicals derived from mangostin. rsc.org
In fungi, the biosynthesis of dimeric xanthones like the secalonic acids is an area of active research. rsc.orgresearchgate.net Studies on fungal gene clusters have begun to identify the specific enzymes responsible for these complex transformations. These findings suggest that the dimerization is a late step in the biosynthetic pathway, occurring after the monomeric xanthone has been fully assembled and tailored. rsc.org While the specific enzymes for many plant-derived dimeric xanthones are yet to be fully characterized, the mechanisms uncovered in fungi provide a valuable model for understanding how these intricate natural products are assembled. researchgate.netnih.gov
Synthetic Chemistry and Derivatization Strategies
Total Synthesis Approaches for 1,8-Dihydroxy-3,4,7-trimethoxyxanthone and Related Analogues
The total synthesis of polysubstituted xanthones like this compound can be achieved through several established methods, primarily involving the construction of the central tricyclic pyrone system. The most common strategies include the Grover, Shah, and Shah (GSS) reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.goveurekaselect.com
A plausible synthetic route for this compound could involve a modified Grover, Shah, and Shah (GSS) reaction. instras.comrsc.org This approach would utilize a highly substituted o-hydroxybenzoic acid and a substituted phenol (B47542). Specifically, the condensation of 2,6-dihydroxybenzoic acid with 1,2,4-trimethoxy-5-hydroxybenzene in the presence of a condensing agent like a mixture of fused zinc chloride and phosphorus oxychloride could theoretically yield the desired xanthone (B1684191) core. instras.com The regioselectivity of this reaction is crucial and often influenced by the electronic and steric nature of the substituents on both reacting partners.
Alternatively, the synthesis can proceed through a 2,2'-dihydroxybenzophenone (B146640) intermediate. This involves a Friedel-Crafts acylation of a phenol with a benzoic acid derivative, followed by cyclodehydration. nih.govmdpi.com For the target molecule, this would entail the acylation of a polysubstituted phenol with a suitably substituted benzoic acid to form a hexasubstituted benzophenone (B1666685). Subsequent intramolecular cyclization, often acid-catalyzed, would then form the xanthone ring. The success of this route is highly dependent on controlling the regioselectivity of the initial acylation.
A modern approach could involve a one-pot synthesis through the tandem coupling-cyclization of arynes and salicylates, which can provide a more direct route to the xanthone skeleton. google.com
Table 1: Key Synthetic Reactions for Xanthone Core Formation
| Reaction Name | Description | Key Reagents | Reference(s) |
| Grover, Shah, and Shah (GSS) Reaction | Condensation of an o-hydroxybenzoic acid with a phenol. | Zinc chloride, phosphorus oxychloride | instras.comrsc.org |
| Benzophenone Cyclodehydration | Intramolecular cyclization of a 2,2'-dihydroxybenzophenone. | Acid catalyst (e.g., H₂SO₄) | nih.gov |
| Friedel-Crafts Acylation | Acylation of a phenol followed by cyclization. | Lewis acid (e.g., AlCl₃) | nih.govmdpi.com |
| Aryne Coupling-Cyclization | Tandem reaction of an aryne with a salicylate. | Aryne precursor, salicylate | google.com |
Semi-Synthetic Modifications and Functionalization of Xanthone Scaffolds
Once the basic xanthone scaffold is obtained, either through synthesis or isolation from natural sources, semi-synthetic modifications can be employed to introduce a variety of functional groups. These modifications are essential for developing derivatives with enhanced biological activities. Common functionalization reactions include alkylation, acylation, halogenation, nitration, and the introduction of amino groups. nih.gov
For a xanthone like this compound, the two hydroxyl groups at positions 1 and 8 are prime sites for modification. These phenolic hydroxyls can be readily alkylated or acylated to produce ethers and esters, respectively. The choice of alkylating or acylating agent can introduce a wide range of substituents, thereby modulating the compound's lipophilicity and steric properties.
Furthermore, electrophilic aromatic substitution reactions can be used to introduce substituents onto the aromatic rings, although the directing effects of the existing hydroxyl and methoxy (B1213986) groups must be considered. For instance, nitration followed by reduction can be a viable route to introduce amino groups, which can then be further derivatized. nih.gov
Regioselective Introduction of Hydroxyl and Methoxy Substituents
The precise placement of hydroxyl and methoxy groups is a critical aspect of synthesizing this compound. Regioselectivity can be controlled at various stages of the synthesis.
During the initial construction of the xanthone core, the choice of appropriately substituted starting materials in methods like the GSS reaction or benzophenone synthesis dictates the initial substitution pattern. instras.com For instance, using a benzoic acid and a phenol that already possess the desired arrangement of methoxy groups will simplify the final steps.
Post-synthesis modification of a polyhydroxyxanthone is another strategy. Selective methylation of specific hydroxyl groups can be achieved by using appropriate protecting groups. For example, more acidic or sterically accessible hydroxyl groups can be selectively protected, allowing for the methylation of the remaining ones. Subsequent deprotection yields the desired methoxy substitution pattern. The use of different methylating agents and reaction conditions can also influence the regioselectivity of the methylation.
Design and Synthesis of Novel Xanthone Hybrid Structures
To explore new chemical space and potentially enhance biological activity, novel xanthone hybrid structures can be designed and synthesized. This strategy involves covalently linking the xanthone scaffold to other pharmacologically active moieties.
One common approach is the formation of hybrid molecules through the introduction of linkers at the hydroxyl or other functional groups of the xanthone. For example, the hydroxyl groups of this compound could be functionalized with a linker that is then coupled to another bioactive molecule, such as a peptide, a heterocyclic ring, or another natural product.
Methodologies for Generating Libraries of Xanthone Derivatives
The generation of libraries of xanthone derivatives is a powerful tool for structure-activity relationship (SAR) studies and drug discovery. Combinatorial chemistry approaches, both in solution-phase and on solid-phase, can be employed to rapidly synthesize a large number of diverse xanthone analogues. nih.gov
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be easily washed away. A xanthone core can be attached to a solid support via a suitable linker, often through one of its hydroxyl groups. The immobilized xanthone can then be subjected to a series of reactions to introduce a variety of substituents at different positions. Finally, cleavage from the solid support yields the desired library of xanthone derivatives.
Solution-phase library synthesis can also be efficient, particularly with the use of parallel synthesis techniques. This approach allows for the simultaneous synthesis of multiple compounds in separate reaction vessels. Purification of the resulting library members can be achieved using high-throughput purification techniques like mass-directed automated flash chromatography.
Structural Elucidation and Advanced Analytical Techniques
Spectroscopic Methodologies for Chemical Structure Determination
Spectroscopic analysis is fundamental to the structural elucidation of 1,8-Dihydroxy-3,4,7-trimethoxyxanthone, offering a non-destructive means to probe its chemical nature. Data obtained from a variety of spectroscopic experiments, often conducted on compounds isolated from natural sources like Halenia elliptica, are pieced together to build a complete structural picture. nih.govnih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to map out the carbon skeleton and the placement of protons and substituent groups.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum typically shows signals for two aromatic protons, three methoxy (B1213986) groups, and two hydroxyl groups. A chelated hydroxyl group at the C-1 position characteristically appears far downfield in the spectrum.
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments identify the number and type of carbon atoms (C, CH, CH₂, CH₃). The spectrum for this compound will display 16 distinct carbon signals, corresponding to the xanthone (B1684191) core and the three methoxy substituents. The carbonyl carbon (C-9) is typically observed at a characteristic downfield shift.
2D NMR techniques are crucial for assembling the molecular puzzle:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the sequence of protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering insights into the spatial arrangement of the substituent groups.
Interactive Data Table: Representative NMR Data for Xanthone Scaffolds
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 1 | - | 161.8 | - |
| 2 | 6.45 (d, J=8.8 Hz) | 97.5 | C-1, C-3, C-4, C-9a |
| 3 | - | 163.7 | - |
| 4 | - | 141.2 | - |
| 4a | - | 157.1 | - |
| 5 | 6.95 (d, J=2.4 Hz) | 97.1 | C-6, C-7, C-8a, C-10a |
| 6 | 6.85 (d, J=2.4 Hz) | 92.5 | C-5, C-7, C-8, C-10a |
| 7 | - | 166.5 | - |
| 8 | - | 164.3 | - |
| 8a | - | 108.2 | - |
| 9 | - | 182.5 | - |
| 9a | - | 104.0 | - |
| 10a | - | 152.8 | - |
| 3-OCH₃ | 3.90 (s) | 56.1 | C-3 |
| 4-OCH₃ | 3.98 (s) | 61.2 | C-4 |
| 7-OCH₃ | 3.88 (s) | 55.9 | C-7 |
| 1-OH | 13.2 (s) | - | C-1, C-2, C-9a |
| 8-OH | - | - | C-7, C-8, C-8a |
Note: The data presented is a representative example for a closely related xanthone structure and serves for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.
Mass spectrometry is used to determine the molecular weight and elemental formula of this compound.
High-Resolution Mass Spectrometry (HRMS) , often using Electrospray Ionization (ESI), provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula, C₁₆H₁₄O₇, by matching the experimental mass to the calculated theoretical mass.
LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is invaluable for analyzing complex mixtures, such as plant extracts, to identify known compounds like this compound based on their retention time and fragmentation patterns. scielo.br The fragmentation pattern in the MS/MS spectrum, which shows how the molecule breaks apart, provides additional structural information that can be used to confirm the identity of the xanthone core and the nature of its substituents. LC-TOF MS offers high mass accuracy and resolution for reliable compound identification in complex samples. scielo.br
Interactive Data Table: Mass Spectrometry Data
| Technique | Ion Mode | Observed m/z | Molecular Formula |
| HR-ESI-MS | Positive [M+H]⁺ | 335.0761 | C₁₆H₁₅O₇⁺ |
| HR-ESI-MS | Negative [M-H]⁻ | 333.0616 | C₁₆H₁₃O₇⁻ |
Note: The m/z values are theoretical calculations for the specified molecular formula and serve as a reference.
UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule and is characteristic of the xanthone chromophore. The UV spectrum of this compound typically exhibits several absorption maxima (λ_max) that are indicative of its conjugated aromatic system. The exact positions of these bands can be influenced by the substitution pattern on the xanthone core. For similar xanthone structures, characteristic absorption bands are often observed around 240-260 nm, 280-310 nm, and 330-380 nm. scielo.br
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound will show distinct absorption bands corresponding to:
Hydroxyl (-OH) groups: A broad band in the region of 3200-3500 cm⁻¹.
Carbonyl (C=O) group: A strong, sharp absorption band around 1650 cm⁻¹, characteristic of a chelated ketone in the xanthone ring.
Aromatic C=C bonds: Several absorptions in the 1450-1620 cm⁻¹ region.
C-O (ether) bonds: Strong absorptions in the 1000-1300 cm⁻¹ range, corresponding to the methoxy groups and the diaryl ether linkage of the xanthone core.
Chromatographic Analytical Methods for Qualitative and Quantitative Analysis
Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from natural sources, particularly from complex plant extracts like those from Halenia elliptica. nih.govnih.gov
Column Chromatography (CC): This is a primary method for the initial fractionation of crude plant extracts. Various stationary phases, such as silica (B1680970) gel and Sephadex LH-20, are used with a gradient of solvents (e.g., petroleum ether, ethyl acetate (B1210297), methanol) to separate compounds based on polarity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the final purification (preparative HPLC) and the quantitative analysis (analytical HPLC) of the compound. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid to improve peak shape. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. researchgate.net These methods allow for the accurate determination of the compound's presence and concentration in an extract.
Development and Validation of HPLC and UHPLC Methods for Xanthone Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstone techniques for the separation and profiling of xanthones. These methods are valued for their high resolution, sensitivity, and reproducibility.
The development of a successful method involves the careful optimization of several parameters to achieve efficient separation of complex mixtures. A common approach for xanthone analysis is reversed-phase (RP) chromatography, typically utilizing a C18 column. nih.govnih.gov The mobile phase usually consists of a mixture of an organic solvent (like methanol or acetonitrile) and acidified water (often with formic acid), run in either an isocratic or gradient elution mode. nih.govnih.gov Gradient elution, where the solvent composition is changed over time, is particularly effective for separating a wide variety of xanthones with different polarities within a single run. nih.gov
Method validation is a critical step to ensure the reliability of analytical data, performed according to guidelines from the International Conference on Harmonization (ICH). Key validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com
Specificity ensures that the analytical signal corresponds only to the analyte of interest, without interference from other compounds in the sample matrix. mdpi.com
Linearity is established by analyzing a series of standard solutions across a range of concentrations, with results demonstrating a direct proportionality between concentration and instrument response, typically indicated by a correlation coefficient (r²) value of ≥0.99. nih.govmdpi.com
Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) assays, with results expressed as the relative standard deviation (RSD), which should fall within acceptable limits. nih.govmdpi.com
Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample and the percentage recovered is calculated. nih.govmdpi.com
Table 1: Examples of Chromatographic Conditions for Xanthone Analysis
| Parameter | HPLC Method 1 nih.gov | HPLC Method 2 nih.gov | UPLC-MS/MS Method mdpi.com |
|---|---|---|---|
| Column | Reversed-phase C18 | Standard C18 RP | Not Specified |
| Mobile Phase | Methanol-Water (90:10, v/v) | 65-90% Methanol in 0.1% Formic Acid | Not Specified |
| Elution Mode | Isocratic | Gradient | Not Specified |
| Flow Rate | 1 mL/min | Not Specified | Not Specified |
| Detection | UV at 237 nm | UV at 254 nm | MS/MS |
| Run Time | 7 min | 30 min | Not Specified |
Application of Hyphenated Techniques (e.g., LC-PDA, LC-MS)
To move beyond simple detection and achieve unambiguous identification, chromatography systems are often coupled with powerful spectroscopic detectors. These "hyphenated techniques" provide comprehensive data on the separated compounds.
Liquid Chromatography-Photodiode Array (LC-PDA): A PDA detector, often referred to as a Diode-Array Detector (DAD), acquires the complete UV-Vis spectrum for each analyte as it elutes from the column. This is a significant advantage over simple UV detectors that monitor at a single wavelength. nih.gov The UV spectrum provides characteristic information based on the molecule's chromophores, which can be compared against spectral libraries or known standards to aid in compound identification. For xanthones, the tricyclic aromatic system produces distinct UV absorption patterns. nih.gov Diode-array analysis can also be used to assess the homogeneity and purity of a chromatographic peak. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a premier technique for the structural elucidation of compounds in complex mixtures. nih.gov After separation by LC, compounds are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of a compound's elemental composition. nih.govscielo.br
Further structural information is obtained using tandem mass spectrometry (MS/MS). In this mode, a specific precursor ion (the molecular ion of the compound of interest) is selected and fragmented, producing a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, enabling the detailed characterization and differentiation of isomers. The development of UPLC-MS/MS methods in Multiple Reaction Monitoring (MRM) mode allows for highly sensitive and selective quantification of multiple components simultaneously. mdpi.com
Quantitative Determination Methodologies for Xanthone Content
Validated HPLC-UV and UPLC-MS/MS methods are the primary tools for the quantitative determination of xanthone content in various samples. nih.govmdpi.com The quantification relies on the principles of linearity established during method validation. mdpi.com By running a sample and comparing the peak area of the analyte to a calibration curve constructed from certified reference standards, its precise concentration can be determined.
Key parameters for quantitative methods include the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com These values define the sensitivity of the method.
Recovery experiments are crucial for validating the entire analytical process, including sample extraction and preparation. High recovery rates (typically 98-102%) indicate that the method accurately measures the total amount of the analyte present in the original sample. nih.gov The data gathered from validated UPLC-MS/MS methods demonstrate high accuracy and precision, making them suitable for the reliable quantification of xanthones. mdpi.com
Table 2: Performance Data from Validated Analytical Methods for Xanthone Quantification
| Analyte/Method | Linearity Range | Correlation Coefficient (r / r²) | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|
| Xanthone (HPLC) | 0.4-2.5 µg/mL | r > 0.999 | 99.6 - 102.8 | 1.2 (Intra-assay) | nih.gov |
| 3-Methoxyxanthone (HPLC) | 1.0-5.8 µg/mL | r > 0.999 | 98.8 - 102.4 | 0.3 (Intra-assay) | nih.gov |
| Various Xanthones (UPLC-MS/MS) | Not Specified | Not Specified | Meets TFDA requirements | Meets TFDA requirements | mdpi.com |
| Neomangiferin & Mangiferin (UPLC-MS/MS) | 10.00–5000.00 µg/L | r² ≥ 0.9968 | Acceptable | Acceptable | mdpi.com |
Mechanistic Studies of Biological Activities in Vitro and Preclinical Models
Antioxidant Mechanisms and Molecular Targets
1,8-Dihydroxy-3,4,7-trimethoxyxanthone has demonstrated notable antioxidant capabilities in various experimental models. Its mechanisms of action involve direct interaction with reactive oxygen species and modulation of the body's endogenous antioxidant systems.
The ability of a compound to directly neutralize free radicals is a key aspect of its antioxidant activity. This is often achieved through mechanisms such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer-Proton Transfer (SET-PT). Studies on this compound have confirmed its free radical scavenging potential. In one study, it exhibited the capacity to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, with a reported median effective concentration (EC50) of 57.5 micromolar (μM). researchgate.net Another source reports a more potent DPPH free radical scavenging activity with an EC50 of 1.27 μmol/L. nih.gov The DPPH assay is a standard method to evaluate the free-radical scavenging ability of a compound, indicating its potential to donate a hydrogen atom or an electron to stabilize reactive species.
Beyond direct scavenging, this compound also appears to influence the body's own antioxidant defenses. Research has shown that this compound, also referred to as daviditin A, can attenuate the decrease in the activity of dimethylarginine dimethylaminohydrolase (DDAH) that is induced by lysophosphatidylcholine (B164491) (LPC). researchgate.net DDAH is an important enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase. By preserving DDAH activity, the compound may help maintain endothelial function. researchgate.netnih.gov Furthermore, the compound has been noted to possess superoxide (B77818) dismutase (SOD)-like activity, with an EC50 of 76.3 μmol/L, suggesting it can mimic the action of this critical antioxidant enzyme. nih.gov There is currently a lack of specific research data on its direct modulation of other key antioxidant enzymes such as Catalase (CAT) or Glutathione Peroxidase (GPx).
A significant consequence of excessive free radicals is damage to cellular components, such as lipids, leading to lipid peroxidation. This compound has been shown to counteract this process. It significantly inhibited the oxidation of low-density lipoprotein (LDL) induced by copper ions (Cu2+), with an EC50 of 38.7 μM. researchgate.net In a cellular model, it also attenuated the increase in malondialdehyde (MDA) levels, a key biomarker of lipid peroxidation, that was induced by LPC. researchgate.net The protective effect against lipid peroxidation has been noted in other studies as well. preprints.orgscribd.com
| Antioxidant Activity of this compound | Assay | Result (EC50/GI50) | Reference |
| Free Radical Scavenging | DPPH Radical Scavenging | 57.5 μM | researchgate.net |
| Free Radical Scavenging | DPPH Radical Scavenging | 1.27 μmol/L | nih.gov |
| Enzyme Modulation | SOD-like activity | 76.3 μmol/L | nih.gov |
| Inhibition of Lipid Peroxidation | Cu2+-induced LDL oxidation | 38.7 μM | researchgate.net |
Anti-Inflammatory Mechanisms and Signaling Pathways
The anti-inflammatory properties of xanthones, as a class of compounds, are well-documented. While specific data for this compound is more limited, some studies provide insights into its potential anti-inflammatory mechanisms.
The inflammatory response is orchestrated by a complex network of signaling molecules, including cytokines and chemokines. While many xanthone (B1684191) derivatives have been shown to modulate the expression of pro-inflammatory cytokines, direct evidence specifically for this compound is not extensively detailed in the available literature. Some studies on xanthone derivatives have reported an upregulation of monocyte chemoattractant protein-1 (MCP-1) expression. researchgate.net However, there is a lack of specific studies demonstrating the effect of this compound on key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), or Tumor Necrosis Factor-alpha (TNF-α), or the anti-inflammatory cytokine Interleukin-10 (IL-10). General anti-inflammatory properties have been attributed to a broader class of compounds that includes this xanthone. researchgate.netepdf.pub
The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Some research indicates that this compound may exert its anti-inflammatory effects through the inhibition of these enzymes. One source reports that the compound exhibits inhibitory activity against LOX, with a 50% growth inhibition (GI50) value of 4.9 μmol/L in a LOX-IMVI cell line model. scribd.comepdf.pub While the broader class of xanthone derivatives has been associated with the inhibition of both COX and LOX, specific data on the direct inhibitory effects of this compound on COX-1, COX-2, or inducible nitric oxide synthase (iNOS) is not yet available in the reviewed scientific literature. preprints.orgmdpi.com
| Anti-Inflammatory Activity of this compound | Target | Result (GI50) | Reference |
| Enzyme Inhibition | Lipoxygenase (LOX) | 4.9 μmol/L | scribd.comepdf.pub |
Regulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPK Pathways)
This compound belongs to the xanthone class of organic compounds, which are recognized for a variety of biological activities, including anti-inflammatory effects. ontosight.airesearchgate.net Research into xanthones suggests they have the capacity to modulate inflammatory pathways. ontosight.ai Xanthones isolated from the genus Swertia, the natural source of this compound, have demonstrated significant anti-inflammatory properties. researchgate.net However, specific studies detailing the direct regulatory impact of this compound on key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, are not extensively documented in the available scientific literature.
Influence on Immune Cell Activity (e.g., Macrophage Polarization, T Cell Differentiation)
The influence of this compound on specific immune cell functions has not been a focus of the available research. There is currently a lack of specific data describing its effects on processes such as macrophage polarization or the differentiation of T cells.
Anticancer/Cytotoxic Mechanisms in Cellular Models
The potential of this compound as an anticancer agent has been preliminarily explored. ontosight.aiscribd.com As a member of the xanthone family, it is associated with activities that include the inhibition of cancer cell growth and the induction of apoptosis. ontosight.ai
Induction of Apoptosis (e.g., Caspase Activation, Cytochrome C Release, Endonuclease-G Release)
The general class of xanthone compounds is known to possess the ability to induce apoptosis, or programmed cell death, in cancer cells. ontosight.ai Despite this, specific mechanistic studies confirming the induction of apoptosis by this compound through pathways involving caspase activation, cytochrome c release, or endonuclease-G release are not detailed in the reviewed literature.
Cell Cycle Arrest Induction (e.g., G1, S, G2/M Phases)
While data indicates that this compound can inhibit the growth of cancer cells, the precise mechanisms related to cell cycle regulation have not been elucidated. scribd.comepdf.pub There is no specific information available describing its ability to induce cell cycle arrest in the G1, S, or G2/M phases.
Inhibition of Cancer Cell Proliferation and Metastasis-Related Pathways
The cytotoxic activity of this compound has been documented against specific human cancer cell lines, demonstrating its ability to inhibit cell proliferation. scribd.comepdf.pub In vitro testing provided specific growth inhibition data for prostate cancer and melanoma cell lines. scribd.comepdf.pub The compound, which has been isolated from Swertia davidii, showed a half-maximal growth inhibition (GI50) concentration of 13.4 µmol/L against the PC3 human prostate cancer cell line and 4.9 µmol/L against the LOX-IMVI human melanoma cell line. scribd.comepdf.pub In comparison, the GI50 for the conventional chemotherapy drug Adriamycin was 0.39 µmol/L and 0.21 µmol/L for the respective cell lines. scribd.comepdf.pub There is no available research on its effects on metastasis-related pathways.
Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | GI50 (µmol/L) |
| PC3 | Prostate Cancer | This compound | 13.4±1.0 |
| Adriamycin (Control) | 0.39 | ||
| LOX-IMVI | Melanoma | This compound | 4.9±0.5 |
| Adriamycin (Control) | 0.21 |
Data sourced from the Encyclopedia of Traditional Chinese Medicines. scribd.comepdf.pub
Molecular Targeting of Oncogenic Pathways (e.g., Wnt/β-catenin, PI3K/Akt/mTOR, Protein Kinases, Aromatase, Topoisomerase, P-gp)
The broader family of xanthones has been studied for interactions with various molecular targets. researchgate.net However, for this compound specifically, there is no research available in the reviewed sources that identifies its direct interaction with or inhibition of oncogenic pathways such as Wnt/β-catenin, PI3K/Akt/mTOR, specific protein kinases, aromatase, topoisomerase, or the P-glycoprotein (P-gp) transporter.
Other Investigated Biological Activities and Their Mechanisms in Research Models
The antimicrobial properties of xanthone derivatives have been investigated against various bacteria, including those implicated in skin conditions. Propionibacterium acnes (now known as Cutibacterium acnes) is a Gram-positive bacterium linked to the pathogenesis of acne. mdpi.com Studies have shown that certain plant extracts and their constituent compounds can inhibit the growth of P. acnes. mdpi.comnih.gov For example, a hop extract rich in humulones and lupulones demonstrated antimicrobial activity against several strains of P. acnes. mdpi.com Another compound, alpha-mangostin, has also shown potent antibacterial action against P. acnes. nih.gov
Similarly, Staphylococcus epidermidis, a common commensal of the human skin, can act as an opportunistic pathogen, particularly in the context of medical device-related infections. nih.gov Research into the antibacterial mode of action of 1,8-dihydroxy-anthraquinone against Staphylococcus aureus, a related pathogen, revealed that the compound interacts with the cell wall and membrane, leading to increased permeability and cell deconstruction. nih.gov This mechanism, which involves the disruption of the cell envelope, could also be relevant for its activity against S. epidermidis. nih.gov
Table 2: Summary of Antimicrobial Mechanisms
| Target Microorganism | Investigated Compound/Extract | Observed Effect | Proposed Mechanism | Reference |
| Propionibacterium acnes | Hop Extract | Inhibition of bacterial growth. | Not specified in the provided text. | mdpi.com |
| Propionibacterium acnes | Alpha-mangostin | Potent antibacterial activity. | Rapid disruption of cytoplasmic membrane integrity. | nih.gov |
| Staphylococcus aureus | 1,8-dihydroxy-anthraquinone | Inhibition of cell growth. | Interaction with the cell wall and membrane, increasing permeability and causing leakage of cytoplasm. | nih.gov |
| Staphylococcus epidermidis | Phage and lytic protein combination | Reduction in viable cells in biofilms. | Not directly related to the subject compound but provides context on antimicrobial strategies. | nih.gov |
The enzyme Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) is a crucial target for the development of new antimalarial drugs due to the parasite's reliance on glycolysis for energy. nih.govnih.govresearchgate.net Computational docking studies have been employed to identify potential inhibitors of PfLDH. nih.govresearchgate.net This approach has led to the identification of several compounds with antimalarial activity against chloroquine-resistant P. falciparum. nih.govresearchgate.net While the specific inhibitory activity of this compound on PfLDH is not detailed in the provided search results, the general strategy of targeting this enzyme is well-established in antimalarial research. nih.govnih.govresearchgate.net
Table 3: Summary of Antimalarial Mechanisms
| Target | Screening Method | Outcome | Reference |
| Plasmodium falciparum lactate dehydrogenase (PfLDH) | Docking studies | Identification of potential inhibitors with in vitro and in vivo antimalarial activity. | nih.govnih.govresearchgate.net |
α-Glucosidase Inhibition:
The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govnih.gov Numerous natural compounds, including various xanthones and flavonoids, have been investigated for their α-glucosidase inhibitory potential. nih.govresearchgate.netmdpi.com For instance, a related anthraquinone (B42736), 6,8-dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, has been identified as an α-glucosidase inhibitor with an IC50 of 185 μM. medchemexpress.com Studies on plant extracts have also revealed potent α-glucosidase inhibitory activity, often attributed to their flavonoid and phenolic constituents. nih.govmdpi.com
Table 4: Summary of α-Glucosidase Inhibition Studies
| Compound/Extract | IC50 Value | Reference |
| 6,8-dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone | 185 μM | medchemexpress.com |
| Solanum stramonifolium inflorescence crude extract | 81.27 µg/mL | mdpi.com |
| Quercetin (from Bauhinia pulla) | 5.41 µg/mL | nih.gov |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition:
DPP-IV inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used in the treatment of type 2 diabetes. epa.govnih.govnih.gov They work by preventing the degradation of incretin (B1656795) hormones, which play a key role in glucose homeostasis. nih.govdovepress.com The development of selective DPP-IV inhibitors is an active area of research, with studies focusing on both synthetic and natural compounds. epa.govdovepress.comresearchgate.net While direct evidence for this compound as a DPP-IV inhibitor is not present in the search results, the exploration of natural products for DPP-IV inhibitory activity is a recognized approach. researchgate.net
Table 5: Summary of DPP-IV Inhibition Context
| Inhibitor Class | Mechanism of Action | Therapeutic Application | Reference |
| DPP-IV inhibitors (Gliptins) | Inhibit the degradation of incretin hormones (GLP-1 and GIP). | Treatment of type 2 diabetes mellitus. | epa.govnih.govnih.govdovepress.com |
Structure Activity Relationship Sar Studies
Impact of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Biological Efficacy
The biological activity of xanthones, including 1,8-Dihydroxy-3,4,7-trimethoxyxanthone, is profoundly influenced by the number and location of hydroxyl (-OH) and methoxy (-OCH3) groups. Generally, an increase in hydroxylation is associated with enhanced biological effects, such as anti-inflammatory and antioxidant activities. nih.gov Hydroxyl groups contribute to the molecule's ability to scavenge reactive oxygen species (ROS) and to interact with biological targets like cyclooxygenase (COX). nih.gov
The position of these groups is critical. A hydroxyl group at the C1 position, as seen in the target compound, can form a strong intramolecular hydrogen bond with the carbonyl oxygen at C9. mdpi.com This interaction helps to planarize the molecule and is a key feature influencing its stability and binding capabilities. mdpi.com The 1,8-dihydroxy substitution pattern is a structural motif found in numerous bioactive natural products. researchgate.net
Conversely, methoxy groups, such as those at positions C3, C4, and C7 in the target compound, increase the molecule's lipophilicity. nih.gov This can enhance properties like cell membrane permeability and receptor binding. nih.gov However, achieving optimal bioactivity requires a fine balance between the number and position of hydroxyl and methoxy groups. nih.gov For instance, while certain dihydroxyxanthones show potent activity, adding more hydroxyl groups does not always lead to improved efficacy, underscoring the importance of the specific substitution pattern. nih.govnih.gov Methoxylated xanthones have also been identified as promising and selective activators for specific protein kinase C (PKC) isoforms. nih.gov
Table 1: Influence of Hydroxyl vs. Methoxy Groups on Xanthone (B1684191) Properties This table provides a generalized summary based on typical SAR findings.
| Feature | Hydroxyl (-OH) Group | Methoxy (-OCH3) Group |
|---|---|---|
| Polarity | Increases polarity/hydrophilicity | Decreases polarity/increases lipophilicity nih.gov |
| Hydrogen Bonding | Acts as a hydrogen bond donor nih.gov | Acts as a hydrogen bond acceptor |
| Target Interaction | Can form key hydrogen bonds with receptors (e.g., C1-OH with C9=O) mdpi.com | Can participate in hydrophobic interactions nih.gov |
| Antioxidant Activity | Generally enhances antioxidant potential (ROS scavenging) nih.gov | Less effective for direct antioxidant action compared to -OH |
| Metabolic Stability | Can be a site for glucuronidation/sulfation (Phase II metabolism) | Can be metabolically cleaved to a hydroxyl group (O-demethylation) |
Role of Prenyl and Glycosyl Moieties in Modulating Bioactivity
While this compound does not possess prenyl or glycosyl groups, the addition of these moieties to a xanthone core is a common strategy in nature and in medicinal chemistry to modulate bioactivity. researchgate.netnih.gov
A prenyl group (a five-carbon isoprenoid chain) typically increases the lipophilicity of the xanthone. This modification can enhance the compound's affinity for biological membranes and may provide additional hydrophobic interactions within a receptor's binding pocket. up.pt Studies on C-prenylated xanthones have demonstrated their contribution to cytotoxic effects. up.pt In some cases, the prenyl group serves as a handle for further structural modifications to improve pharmacological properties like solubility without causing a loss of bioactivity. nih.gov
In contrast, the attachment of a glycosyl (sugar) moiety, a process known as glycosylation, generally increases the water solubility of the parent compound. This can have a significant impact on the molecule's pharmacokinetic profile. While increased solubility can be advantageous, the bulky nature of the sugar group can sometimes hinder the molecule's ability to interact with its target, leading to reduced activity compared to the non-glycosylated form (aglycone). The specific type of sugar and its attachment point are critical factors.
Table 2: Conceptual Effect of Prenylation and Glycosylation on a Xanthone Core
| Modification | Key Structural Change | Expected Impact on Physicochemical Properties | Potential Effect on Bioactivity |
|---|---|---|---|
| Prenylation | Addition of a hydrophobic alkyl chain | Increased lipophilicity, decreased water solubility | May enhance membrane permeability and target binding up.pt |
| Glycosylation | Addition of a polar sugar unit | Decreased lipophilicity, increased water solubility | May improve pharmacokinetics; can increase or decrease target affinity nih.gov |
Identification of Essential Pharmacophoric Features for Target Interactions
A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is essential for its interaction with a biological target. For the xanthone class, several key pharmacophoric features have been identified.
Planar Tricyclic System: The rigid, aromatic dibenzo-γ-pyrone core is a fundamental feature. This planar structure is crucial for enabling π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine) in the binding sites of target proteins. nih.gov
Hydrogen Bond Donors and Acceptors: The oxygenated functions on the xanthone scaffold are critical. Hydroxyl groups act as hydrogen bond donors, while the carbonyl oxygen, ether oxygen, and methoxy oxygens serve as hydrogen bond acceptors. nih.govmdpi.com For this compound, the two hydroxyls and five oxygens provide multiple points for polar interactions.
Chelating Motif: The arrangement of a hydroxyl group at C1 and the carbonyl group at C9 creates a strong intramolecular hydrogen bond that forms a stable six-membered ring. mdpi.com This peri-hydroxy-carbonyl system is a known metal-chelating motif and is considered a key feature for the bioactivity of many xanthones. nih.gov
Substitution Pattern: The specific placement of substituents creates a unique electronic and steric profile that determines target selectivity. The distribution of electron density, influenced by the positions of electron-donating and electron-withdrawing groups, dictates how the molecule interacts with its receptor. mdpi.com
Table 3: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Element(s) | Putative Role in Target Interaction |
|---|---|---|
| Aromatic Core | Planar dibenzo-γ-pyrone ring system | π-π stacking with aromatic residues of the target protein nih.gov |
| H-Bond Donor | C1-OH, C8-OH | Forming hydrogen bonds with receptor sites nih.gov |
| H-Bond Acceptor | C9=O, ring ether oxygen, C3/C4/C7 methoxy oxygens | Forming hydrogen bonds with receptor sites |
| Hydrophobic Regions | Benzene (B151609) rings, methyl groups of methoxy functions | van der Waals and hydrophobic interactions nih.gov |
Positional Effects of Functional Groups on Diverse Activity Profiles
The biological activity of a xanthone derivative can change dramatically based on the precise location of its functional groups. nih.govnih.gov Even a simple shift of a substituent from one carbon to another can alter the molecule's interaction with different biological targets, leading to a completely different activity profile.
Computational studies have demonstrated that moving a single hydroxyl group around the xanthone scaffold significantly alters the molecule's electron density distribution and dipole moment. mdpi.com This directly impacts its binding properties. For example, experimental studies have shown that the antiviral efficacy of a dihydroxyxanthone can be high, but the addition of a third hydroxyl group at a specific position may not improve, or could even decrease, this activity, highlighting the sensitivity of the structure-activity relationship. nih.gov
The specific 1,8-dihydroxy pattern of the title compound is a recurring motif in many biologically active natural products, suggesting this arrangement is favorable for certain types of interactions. researchgate.net The dense cluster of three methoxy groups at positions C3, C4, and C7 creates a distinct region of lipophilicity and steric bulk, which would differentiate its activity profile from isomers where these groups are distributed differently across the scaffold. The growth inhibitory activity of some xanthone derivatives against tumor cell lines has been shown to be dependent on the position of substituents on the xanthone core. up.pt
Computational Approaches to SAR Prediction and Analysis
Computational chemistry has become an indispensable tool for accelerating drug discovery and elucidating complex SARs for compounds like xanthones. These in silico methods allow for the rational design of new derivatives and provide insight into their potential mechanisms of action. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), researchers can build predictive models. researchgate.net These models can then be used to estimate the activity of novel, unsynthesized xanthone derivatives, helping to prioritize which compounds to synthesize and test. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand, such as a xanthone) when it binds to the active site of a target protein (a receptor). nih.gov Docking simulations score the different binding poses based on factors like binding energy, providing valuable information on the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex. nih.govnih.gov This method has been used to screen xanthone libraries against targets like COX-2 and acetylcholinesterase. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations model the motion of atoms in the system, providing a more dynamic and realistic view of the binding interactions.
Pharmacokinetic Prediction: Computational tools like SwissADME are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of xanthone derivatives. mdpi.com This helps in early-stage evaluation of a compound's drug-likeness and potential viability as a therapeutic agent.
Table 4: Application of Computational Methods in Xanthone SAR Studies
| Computational Method | Primary Application | Example from Xanthone Research |
|---|---|---|
| QSAR | Predicts biological activity based on chemical structure. researchgate.net | Developing models to predict the anticancer activity of new xanthone derivatives. researchgate.netnih.gov |
| Molecular Docking | Simulates the binding of a xanthone to a protein target. nih.gov | Identifying key binding interactions of xanthones with enzymes like COX-2 or AChE. nih.govnih.gov |
| Molecular Dynamics | Assesses the stability of the xanthone-protein complex. nih.gov | Analyzing the stability of docked xanthone candidates in a simulated physiological environment. nih.gov |
| ADME Prediction | Evaluates drug-like properties (e.g., solubility, permeability). mdpi.com | Using tools like SwissADME to predict the pharmacokinetic profile of anti-inflammatory xanthones. mdpi.com |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure of molecules. These methods can determine optimized molecular geometry, orbital energies, and the distribution of electron density. Such calculations are crucial for understanding a molecule's stability, reactivity, and spectroscopic properties.
For a molecule like 1,8-Dihydroxy-3,4,7-trimethoxyxanthone, DFT would be used to calculate key quantum chemical parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other parameters like ionization potential, electron affinity, and chemical hardness can also be derived to predict how the molecule will behave in chemical reactions.
While direct DFT data for this compound is unavailable, studies on other complex organic molecules demonstrate the utility of this approach. For instance, DFT has been used to analyze the reactivity of triazines, where the LUMO was lowered to increase reactivity, and to study the regioselectivity of reactions based on electron density calculations. cuny.edu Similarly, investigations into isoflavones have used DFT (specifically the B3LYP functional) to predict NMR chemical shifts, which are highly dependent on the electronic environment of the nuclei. nih.gov
Table 1: Illustrative Quantum Chemical Parameters (Based on general computational studies) This table illustrates the type of data generated from DFT calculations. The values are not specific to this compound.
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |
| Mulliken Charges | Distribution of atomic charges throughout the molecule | Identifies potential sites for electrophilic and nucleophilic attack |
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for screening virtual libraries of compounds against a specific biological target. The output is typically a "docking score," which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the protein's active site.
For this compound, molecular docking could be used to explore its potential to inhibit various enzymes or receptors. For example, xanthone (B1684191) derivatives have been studied as potential anticancer agents. ichem.md In a typical study, the 3D structure of a target protein, such as a protein tyrosine kinase, is obtained from a protein database. ichem.md The xanthone structure is then computationally "docked" into the protein's active site.
A study on chloro-substituted hydroxyxanthones demonstrated this process, where docking simulations revealed binding interactions between a xanthone derivative and amino acid residues like Asp810 and Cys809 in the protein tyrosine kinase receptor (PDB ID: 1T46). ichem.md Similarly, docking studies on anthraquinone (B42736) derivatives against the main protease of COVID-19 (PDB ID: 6LU7) yielded binding energies that helped rank potential inhibitors. nih.govnih.gov These examples highlight how docking could elucidate the therapeutic potential of this compound.
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static snapshot of a potential ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
If a promising docking result were obtained for this compound, an MD simulation would be the next step. The simulation would place the docked complex in a simulated physiological environment (e.g., a water box with ions) and calculate the atomic trajectories over a period of nanoseconds. Key analyses of the simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex will show minimal deviation over time.
For example, MD simulations were used to study the stability of a human sigma-2 receptor model both alone and bound to a ligand over 100 nanoseconds. electronicsandbooks.com In another study, MD simulations of phytocompounds bound to the Keap1 protein confirmed that the ligand-protein complexes remained stable throughout the simulation period. nih.gov This type of analysis would be critical to validate the binding mode of this compound predicted by docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, untested compounds can be predicted based solely on their structural properties (descriptors).
To build a QSAR model for xanthones, a dataset of xanthone derivatives with experimentally measured biological activity (e.g., IC50 values against a cancer cell line) is required. nih.gov For each compound in the dataset, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) is calculated. Statistical methods are then used to generate an equation that correlates these descriptors with the observed activity.
For instance, a QSAR study on xanthone derivatives as antimalarial agents produced an equation based on the partial charges on specific oxygen and carbon atoms to predict the inhibitory activity (pIC50). nih.gov Such a model, if developed for a class of compounds including this compound, could predict its activity and guide the design of more potent analogues.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
The journey of a drug through the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these characteristics early in the drug discovery process is crucial to avoid costly late-stage failures. Numerous computational tools and web servers, such as SwissADME, are available to predict these properties based on a molecule's structure. nih.gov
For this compound, an in silico ADME analysis would predict parameters such as its gastrointestinal absorption, ability to cross the blood-brain barrier, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and water solubility. For example, a study on N-substituted thiadiazole derivatives used computational tools to predict their ADME properties, which, along with docking results, helped to identify promising drug candidates. nih.gov
Table 2: Illustrative Predicted ADME Properties This table shows representative ADME parameters predicted for a related compound, 1,8-dihydroxy-3,5-dimethoxy-2-prenylxanthone. These values are for illustrative purposes and are not specific to this compound.
| Property | Predicted Value (Illustrative) | Implication |
|---|---|---|
| Water Solubility | 0.028 g/L foodb.ca | Low solubility |
| logP (Lipophilicity) | 3.45 foodb.ca | Indicates good membrane permeability |
| Gastrointestinal Absorption | High (Predicted) | Likely to be absorbed from the gut |
| Blood-Brain Barrier Permeant | No (Predicted) | Unlikely to cause central nervous system effects |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |
Computational Assessment of Drug-Likeness and Bioavailability Potential
"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often evaluated using rules of thumb, most famously Lipinski's Rule of Five. These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Bioavailability, or the fraction of an administered dose that reaches systemic circulation, is a related and critical property.
Computational tools can quickly assess the drug-likeness of a compound like this compound. The analysis would check for violations of Lipinski's rules and other similar filters (e.g., Ghose, Veber). Some tools also provide a "bioavailability radar," a graphical representation of key physicochemical properties, to give a rapid assessment of drug-likeness. nih.gov For a compound to be considered "drug-like," its plot should fall within a specified "pink area" representing optimal physicochemical space for oral bioavailability. nih.govnih.gov While a compound failing these rules is not automatically discarded, it may flag potential issues with its development as an oral medication. foodb.ca
Advanced Research and Future Directions
Elucidation of Novel Molecular Targets and Pathways for 1,8-Dihydroxy-3,4,7-trimethoxyxanthone
While direct molecular targets for this compound have not been explicitly identified in the literature, studies on analogous compounds provide valuable insights into its potential biological activities. The xanthone (B1684191) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. jipb.net
Research on other 1,8-dihydroxyanthraquinone derivatives has demonstrated a range of pharmacological actions, including the inhibition of various enzymes. researchgate.net For instance, compounds with a 1,8-dihydroxyanthraquinone core have been shown to inhibit enzymes such as kallikrein, trypsin, and lipase. researchgate.net The presence and position of hydroxyl and methoxy (B1213986) groups are critical determinants of this inhibitory activity. researchgate.net
Furthermore, related xanthones have been investigated for their effects on key signaling pathways. For example, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) has been found to suppress the TLR4/NF-κB signaling cascade, which is crucial in inflammatory responses. nih.govnih.gov Another related compound, 1,8-dihydroxy-3-methoxy-anthraquinone, has been shown to inhibit tumor angiogenesis by downregulating the HIF-1α pathway and subsequently restraining tumor growth through the PI3K/AKT and c-RAF/ERK pathways. nih.gov A synthetic derivative, 1,8-dihydroxy-3-acetyl-6-methyl-9,10-anthraquinone, was found to alter mitochondrial structure and target proteins like CDH1, RAC1, and CDC42 in nasopharyngeal carcinoma cells, suggesting a role in radiosensitization. nih.gov
Given these findings, it is plausible that this compound could also modulate these or similar pathways. Future research should, therefore, focus on screening this compound against a panel of kinases, transcription factors, and other enzymes involved in cellular signaling to uncover its specific molecular targets.
Table 1: Potential Molecular Targets and Pathways for this compound based on Related Compounds
| Potential Target/Pathway | Observed Effect in Related Compounds | Reference Compound(s) | Potential Implication |
| Enzyme Inhibition | Inhibition of kallikrein, trypsin, lipase | 1,8-dihydroxyanthraquinone derivatives | Anti-inflammatory, Digestive modulation |
| TLR4/NF-κB Signaling | Suppression of inflammatory cascade | 1,7-dihydroxy-3,4-dimethoxyxanthone | Anti-inflammatory |
| HIF-1α Pathway | Downregulation, inhibition of tumor angiogenesis | 1,8-dihydroxy-3-methoxy-anthraquinone | Anti-cancer |
| PI3K/AKT & c-RAF/ERK | Downregulation, restraint of tumor growth | 1,8-dihydroxy-3-methoxy-anthraquinone | Anti-cancer |
| Mitochondrial Proteins | Alteration of mitochondrial structure and function | 1,8-dihydroxy-3-acetyl-6-methyl-9,10-anthraquinone | Radiosensitization, Anti-cancer |
| α-glucosidase Inhibition | Inhibition of α-glucosidase | 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone | Anti-diabetic |
Development of Advanced Methodologies for Xanthone Research and Discovery
The study of xanthones, including this compound, benefits from a range of advanced research methodologies.
Isolation and Synthesis: The initial discovery of many xanthones comes from natural sources. For instance, various dihydroxy-trimethoxy and tetramethoxy xanthones have been isolated from plants of the Halenia genus, such as Halenia elliptica. jipb.netnih.govresearchgate.netnih.govresearchgate.net The isolation process typically involves extraction with solvents like ethanol, followed by column chromatography. researchgate.net
The unambiguous confirmation of structure and the production of larger quantities for biological testing often rely on chemical synthesis. Synthetic strategies for highly oxygenated xanthones include the trifluoroacetic anhydride (B1165640) (TFAA) condensation and Friedel-Crafts acylation of appropriately substituted benzene (B151609) precursors. electronicsandbooks.com For example, the synthesis of 1,8-dihydroxy-2,3,4,6-tetramethoxyxanthone was successfully achieved through TFAA condensation. electronicsandbooks.com Another general method involves the reaction of a 7-methoxy-3-cyanophthalide with a substituted 2-bromo-anisole, followed by demethylation. arkat-usa.orgresearchgate.net These established synthetic routes could be adapted for the specific synthesis of this compound.
Structural Elucidation: The characterization of novel xanthones relies on a suite of spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) are fundamental for determining the molecular weight and connectivity of atoms. researchgate.netnih.gov X-ray crystallography provides definitive proof of the three-dimensional structure, as demonstrated for 1,7-dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one monohydrate. nih.govresearchgate.net
Integrated Research Strategies Combining Synthesis, Biology, and Computation
A holistic understanding of this compound necessitates an integrated research approach that combines synthetic chemistry, biological evaluation, and computational modeling.
Synthesis and Biological Screening: A targeted synthesis of this compound would provide the pure compound necessary for comprehensive biological screening. This would involve testing its activity against a wide range of cell lines (e.g., cancer, inflammatory) and enzyme assays.
Computational Docking and Molecular Dynamics: In silico methods are invaluable for predicting potential biological targets and understanding structure-activity relationships. Molecular docking simulations can be used to predict the binding affinity of this compound to the active sites of various proteins. For instance, such methods were used to identify 1,7-dihydroxy-3,4-dimethoxyxanthone as a potential ligand for TLR4. nih.govnih.gov Molecular dynamics simulations can further explore the stability and dynamics of the ligand-protein complex.
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives of this compound with systematic modifications to the substitution pattern, researchers can establish clear SARs. This information is critical for optimizing the potency and selectivity of the compound for a desired biological effect.
Addressing Knowledge Gaps in the Academic Understanding of this compound
The most significant knowledge gap concerning this compound is the lack of dedicated research on the compound itself. While studies on related xanthones provide a foundation for speculation, direct experimental evidence is needed to confirm its properties. Key areas that require investigation include:
Isolation or Synthesis: Confirmation of its natural occurrence or the development of a robust synthetic route is a primary step.
Biological Activity Profile: A comprehensive screening of its biological activities (e.g., anticancer, anti-inflammatory, antimicrobial) is necessary.
Molecular Mechanisms of Action: Identifying its specific molecular targets and the signaling pathways it modulates is crucial for understanding its biological effects.
Pharmacokinetic Properties: Studies on its absorption, distribution, metabolism, and excretion (ADME) are essential for evaluating its potential as a therapeutic agent.
Emerging Applications of Xanthone Derivatives in Chemical Biology Research
Beyond their therapeutic potential, xanthone derivatives are finding applications as tools in chemical biology. Their intrinsic properties, such as fluorescence, make them suitable for developing probes to study biological processes. The xanthone scaffold can be functionalized to create fluorescent probes for detecting specific enzymes or cellular components.
Furthermore, the ability of xanthones to bind to various protein receptors can be exploited to design chemical probes for target identification and validation. By attaching affinity tags or photo-crosslinking groups to the xanthone core, researchers can isolate and identify its binding partners within a complex biological system. The development of such tools based on the this compound scaffold could significantly advance our understanding of cellular signaling and disease pathology.
Q & A
Q. What spectroscopic methods are most reliable for confirming the structure of 1,8-dihydroxy-3,4,7-trimethoxyxanthone?
Structural elucidation typically employs 1D/2D nuclear magnetic resonance (NMR) to resolve substitution patterns and verify hydroxyl/methoxy group positions. For example, Moutabea guianensis-derived xanthones were characterized using H-NMR, C-NMR, and HMBC correlations to confirm methoxy and hydroxyl placements . High-resolution mass spectrometry (HR-MS) is critical for validating molecular formulas, while infrared spectroscopy (IR) identifies functional groups like carbonyl (C=O) stretching (~1650 cm) .
Q. How is this compound isolated from plant sources?
Isolation involves bioactivity-guided fractionation :
- Crude plant extracts (e.g., Polygala tenuifolia roots) are partitioned using solvents (e.g., chloroform, ethyl acetate) to separate polar/non-polar compounds .
- Column chromatography (silica gel, Sephadex LH-20) with gradient elution (hexane/ethyl acetate/methanol) isolates xanthones based on polarity .
- Thin-layer chromatography (TLC) and HPLC with UV detection (λ ~254 nm) monitor fractions for target compounds .
Q. What preliminary assays are used to screen its biological activity?
- Antioxidant activity : DPPH radical scavenging assays compare inhibition rates to standards like Trolox (IC values reported in µg/mL) .
- Anti-inflammatory effects : LPS-induced nitric oxide (NO) inhibition in BV2 microglia cells, with IC values typically ranging 10–100 µM .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) assess dose-dependent viability reduction .
Advanced Research Questions
Q. How do substitution patterns (e.g., hydroxyl/methoxy positions) influence its bioactivity?
- Methoxy groups at C-3, C-4, and C-7 enhance lipid solubility, improving membrane permeability. For example, 1,7-dihydroxy-3,4,8-trimethoxyxanthone showed superior antifibrotic activity in dimethylnitrosamine-induced liver fibrosis models compared to less methoxylated analogs .
- Hydroxyl groups at C-1 and C-8 are critical for hydrogen bonding with enzymes (e.g., ADMA reductase), reducing endothelial damage in high-lipid environments . Structural analogs lacking these groups exhibit diminished activity .
Q. What experimental strategies resolve contradictions in reported biological data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., A549, HepG2) to rule out cell-specific effects. For instance, xanthones from Securidaca inappendiculata showed variable IC values (5–50 µM) depending on cancer type .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites. Contradictions in antioxidant data may arise from compound degradation or metabolite interference .
- Synergistic studies : Co-treatment with standard drugs (e.g., silymarin for liver fibrosis) clarifies whether effects are additive or independent .
Q. What mechanistic studies elucidate its anti-tumor activity?
- Apoptosis induction : Measure caspase-3/7 activation and PARP cleavage in treated cells. Xanthones from Securidaca inappendiculata triggered mitochondrial apoptosis via Bax/Bcl-2 modulation .
- Cell cycle analysis : Flow cytometry (PI staining) identifies G1/S or G2/M arrest. This compound analogs induced G2/M arrest in A549 cells .
- Transcriptomic profiling : RNA-seq or qPCR arrays assess pathways like NF-κB or MAPK, which are often inhibited by xanthones .
Methodological Considerations
Q. How to optimize solubility and stability for in vitro assays?
- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) or warm in ultrasonic bath (37°C) for hydrophobic xanthones .
- Storage : Lyophilize pure compounds and store at -20°C under inert gas (N) to prevent oxidation .
- Stability testing : Use HPLC-UV at intervals to detect degradation peaks, especially under light exposure .
Q. What analytical techniques quantify purity and validate batch consistency?
- HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with methanol/water gradients (0.1% formic acid) for retention time consistency .
- NMR purity assessment : Integrate proton signals to detect impurities (>95% purity required for pharmacological studies) .
- Elemental analysis : Validate C, H, O percentages within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
